molecular formula C19H17N3O3S B11363623 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide

Cat. No.: B11363623
M. Wt: 367.4 g/mol
InChI Key: OYSYRAGIPCIMMU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Nitrobenzamide Group: The nitrobenzamide group can be synthesized by nitration of benzamide followed by coupling with the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Reduction of the Nitro Group: This reaction can yield an amine derivative.

    Substitution on the Thiazole Ring: Various substituted thiazole derivatives can be formed depending on the reagents used.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide

InChI

InChI=1S/C19H17N3O3S/c1-13-6-8-14(9-7-13)19-21-15(12-26-19)10-11-20-18(23)16-4-2-3-5-17(16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

OYSYRAGIPCIMMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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